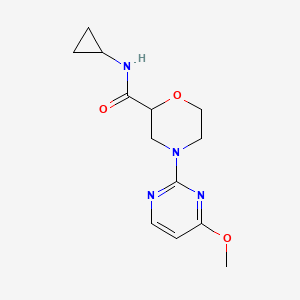![molecular formula C16H20FN5O B15114732 5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B15114732.png)
5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of the starting materials: The synthesis begins with the preparation of the pyrimidine and piperidine derivatives.
Coupling reaction: The pyrimidine derivative is coupled with the piperidine derivative using a palladium catalyst and a boron reagent.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling reactions: As mentioned earlier, the compound can be synthesized using coupling reactions such as the Suzuki-Miyaura coupling.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or pathways involved in diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation . By inhibiting these enzymes, the compound can modulate various cellular processes and exert its effects.
Comparison with Similar Compounds
5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit protein kinases and have shown potential as anticancer agents.
Pyrido[2,3-d]pyrimidine derivatives: These compounds possess diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.
Indole derivatives: Indole derivatives have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Properties
Molecular Formula |
C16H20FN5O |
|---|---|
Molecular Weight |
317.36 g/mol |
IUPAC Name |
5-fluoro-2,4-dimethyl-6-[(1-pyrimidin-4-ylpiperidin-4-yl)methoxy]pyrimidine |
InChI |
InChI=1S/C16H20FN5O/c1-11-15(17)16(21-12(2)20-11)23-9-13-4-7-22(8-5-13)14-3-6-18-10-19-14/h3,6,10,13H,4-5,7-9H2,1-2H3 |
InChI Key |
VTUYEAXMHMQRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B15114650.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B15114657.png)
![5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114660.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15114665.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114674.png)
![N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15114677.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B15114684.png)


![4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B15114720.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114726.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114728.png)
![4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114729.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15114743.png)
